
Thalidomide-PEG3-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-PEG3-NH2: is a synthesized conjugate that incorporates a cereblon ligand based on thalidomide and a polyethylene glycol (PEG) linker with a terminal amine group. This compound is primarily used in the development of proteolysis-targeting chimeras (PROTACs), which are designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-PEG3-NH2 involves the conjugation of thalidomide with a PEG linker that terminates in an amine group. The process typically includes:
Activation of Thalidomide: Thalidomide is activated by reacting with a suitable reagent to introduce a functional group that can react with the PEG linker.
PEG Linker Attachment: The activated thalidomide is then reacted with a PEG linker that has a terminal amine group. This step often involves the use of coupling agents to facilitate the reaction.
Purification: The final product is purified using techniques such as chromatography to ensure high purity
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions and purification steps .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Thalidomide-PEG3-NH2 can undergo substitution reactions where the amine group reacts with various electrophiles.
Coupling Reactions: The compound can participate in coupling reactions to form conjugates with other molecules, particularly in the formation of PROTACs
Common Reagents and Conditions:
Coupling Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) are commonly used to facilitate the attachment of the PEG linker.
Solvents: Reactions are typically carried out in solvents like DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) to ensure solubility of the reactants
Major Products: The primary product of these reactions is this compound itself, which can further react to form various PROTAC molecules by linking with target protein ligands .
Scientific Research Applications
Thalidomide-PEG3-NH2 has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and drug delivery systems .
Mechanism of Action
Thalidomide-PEG3-NH2 exerts its effects by binding to cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The PEG linker allows for the attachment of various ligands, enabling the formation of PROTACs that can target specific proteins for degradation .
Comparison with Similar Compounds
Thalidomide-Piperazine-PEG3-NH2: Another cereblon-based ligand-linker conjugate used in PROTAC technology.
Thalidomide-PEG3-C2-NH2: A variant with a slightly different PEG linker structure.
Thalidomide-O-amido-PEG3-NH2: Used in similar applications with a different linker chemistry.
Uniqueness: Thalidomide-PEG3-NH2 is unique due to its specific PEG linker, which provides flexibility and solubility, making it highly effective in forming stable PROTACs. Its ability to selectively degrade target proteins through the ubiquitin-proteasome system sets it apart from other compounds .
Properties
Molecular Formula |
C19H23N3O7 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
4-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C19H23N3O7/c20-6-7-27-8-9-28-10-11-29-14-3-1-2-12-16(14)19(26)22(18(12)25)13-4-5-15(23)21-17(13)24/h1-3,13H,4-11,20H2,(H,21,23,24) |
InChI Key |
SIRFHSCMWOEOOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


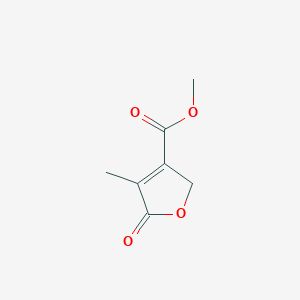



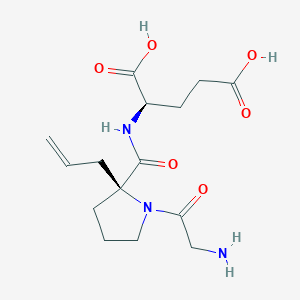
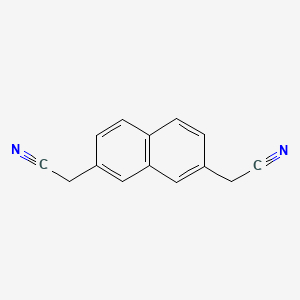


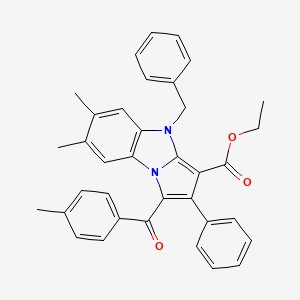
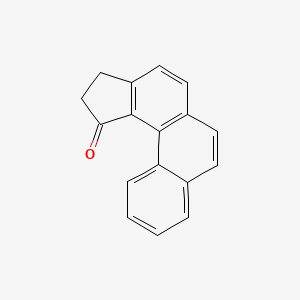
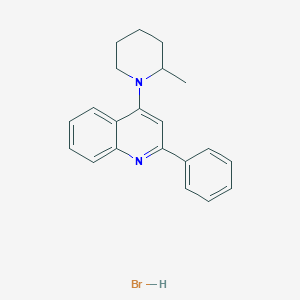
![N-(3-chlorophenyl)-3-[5-(4-chlorophenyl)-2-furyl]propanamide](/img/structure/B11938097.png)


